N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with aldehydes or alkenes . The reaction conditions often involve the use of environmentally benign solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high efficiency and scalability. Techniques such as microwave-assisted synthesis and metal-free protocols are employed to reduce the environmental impact and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as dibenziodolium triflate.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and various amines. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in various biological processes . The compound’s unique structure allows it to bind to these targets with high affinity, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Olprinone: A cardiotonic agent with a similar imidazo[1,2-a]pyridine structure.
Zolimidine: An anticancer agent with a related chemical framework.
Alpidem: A sedative and anxiolytic compound with a similar core structure.
Uniqueness
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m0/s1 |
InChI Key |
YBHKBMJREUZHOV-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C2[C@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Origin of Product |
United States |
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